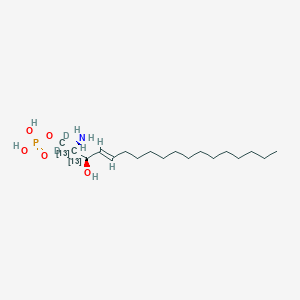
D-erythro-Sphingosine-1-Phosphate-13C2,D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-Sphingosine-1-Phosphate-13C2,D2: is a labeled putative lipid second messenger. It has been found to inhibit cellular mobility of melanoma cells at very low concentrations with no toxic effects, making it a potential agent for the prevention of tumor cell metastasis and inflammatory processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:
Synthesis of labeled sphingosine:
Phosphorylation: The labeled sphingosine is then phosphorylated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: D-erythro-Sphingosine-1-Phosphate-13C2,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
D-erythro-Sphingosine-1-Phosphate-13C2,D2 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to track and analyze metabolic pathways.
Biology: Investigated for its role in cellular signaling and its potential to inhibit cellular mobility, making it a candidate for cancer research.
Medicine: Explored for its potential therapeutic applications in preventing tumor cell metastasis and inflammatory processes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:
Cellular Signaling Pathways: It modulates various signaling pathways that regulate cell growth, differentiation, and migration.
Molecular Targets: It targets specific receptors and enzymes involved in lipid metabolism and cellular signaling
Comparación Con Compuestos Similares
D-erythro-Sphingosine-1-Phosphate: A non-labeled analog with similar biological activities.
D-erythro-Dihydrosphingosine-1-Phosphate: A saturated analog with similar inhibitory effects on cellular mobility.
Uniqueness: D-erythro-Sphingosine-1-Phosphate-13C2,D2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations .
Propiedades
Fórmula molecular |
C18H38NO5P |
|---|---|
Peso molecular |
383.47 g/mol |
Nombre IUPAC |
[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
Clave InChI |
DUYSYHSSBDVJSM-DOWGOISZSA-N |
SMILES isomérico |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


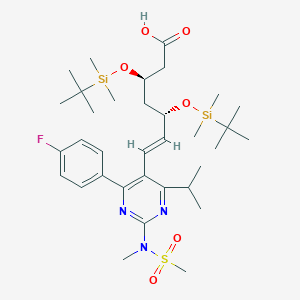
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
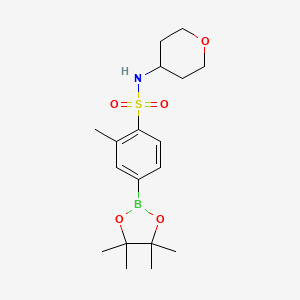
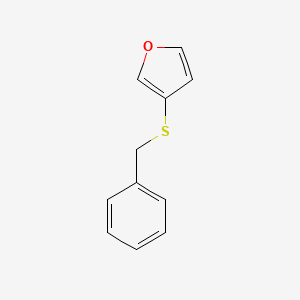
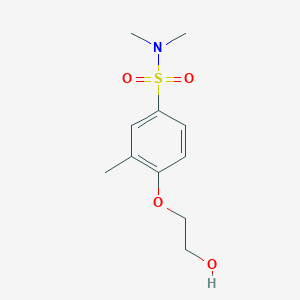

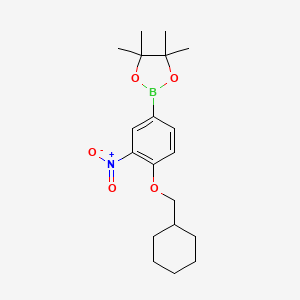
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
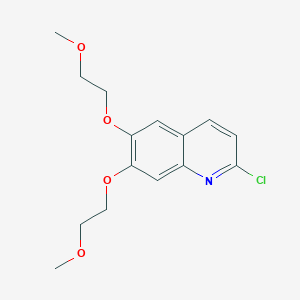
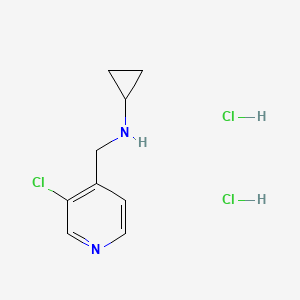
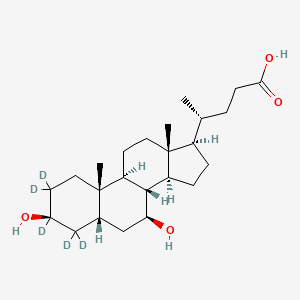
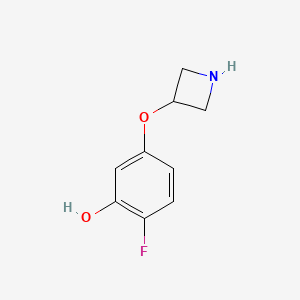
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
